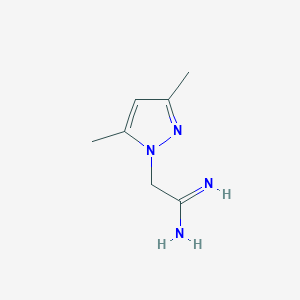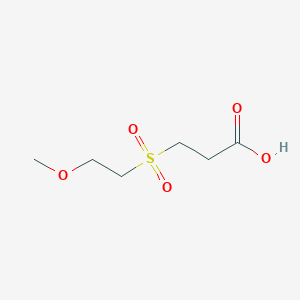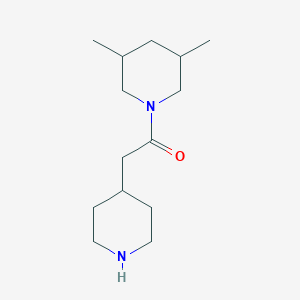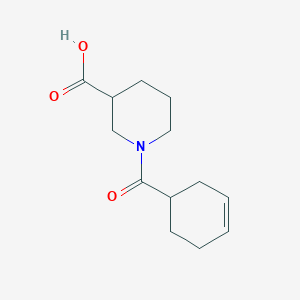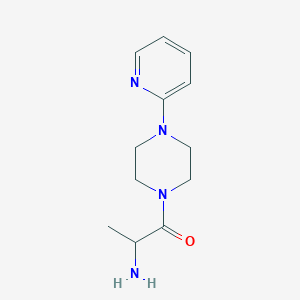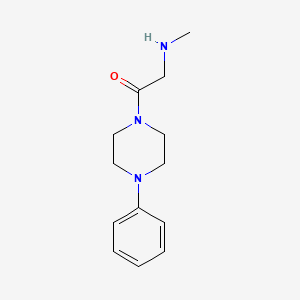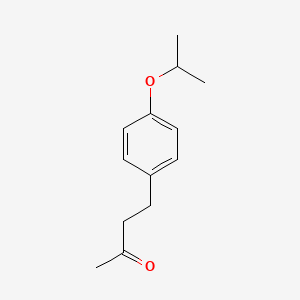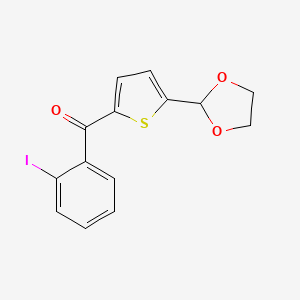
5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene
Descripción general
Descripción
5-(1,3-Dioxolan-2-yl)-2-(2-iodobenzoyl)thiophene, also known as 5-(1,3-dioxolane-2-yl)-2-(2-iodobenzoyl)thiophene, is a dioxolane-containing thiophene derivative that has recently been studied for its potential applications in organic synthesis. This compound is of interest due to its unique properties, which include its ability to act as an electron donor and acceptor, its solubility in a variety of solvents, and its ability to undergo a variety of reactions.
Aplicaciones Científicas De Investigación
1. Metal Ion Reactivity
5-(1,3-Dioxolan-2-yl)-2-(2-iodobenzoyl)thiophene and related thiophene derivatives have been studied for their reactivity with various metal ions. For instance, Salameh and Tayim (1983) explored the reaction of a similar thiophene derivative with different metal ions, highlighting its potential in coordination chemistry (Salameh & Tayim, 1983).
2. Electrochromic Properties
Thiophene derivatives have been utilized in synthesizing polymers with electrochromic properties. Hu et al. (2019) investigated asymmetric structure polymers based on thiophene derivatives, emphasizing their potential application in electrochromic devices (Hu et al., 2019).
3. Photoinduced Electron Transfer
Research by Aydoğan et al. (2012) on highly conjugated thiophene derivatives, including reactions involving photoinduced electron transfer, provides insights into their use in initiating cationic polymerization and forming conjugated polymers (Aydoğan et al., 2012).
4. Synthesis and Bioassay of Novel Compounds
The synthesis of new compounds combining thiophene with other moieties has implications in various biological activities. Mabkhot et al. (2017) synthesized novel thiophene-containing compounds with potential antibacterial and antifungal properties (Mabkhot et al., 2017).
5. Fluorescent Properties
Coelho et al. (2015) synthesized fluorescent nitrobenzoyl polythiophenes, investigating their spectroscopic and electrochemical properties, indicative of potential applications in fluorescence-based technologies (Coelho et al., 2015).
Propiedades
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(2-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO3S/c15-10-4-2-1-3-9(10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBVFOJQSKDUII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC=C3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641937 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene | |
CAS RN |
898778-10-4 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Piperidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1368510.png)

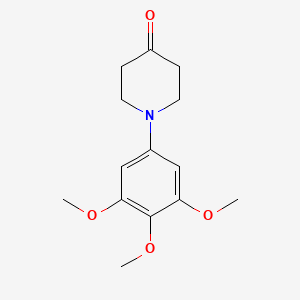
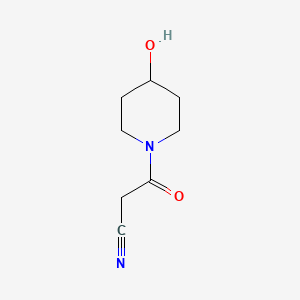
![3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid](/img/structure/B1368517.png)
